3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one
CAS No.: 1272755-86-8
Cat. No.: VC0163420
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272755-86-8 |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 294.369 |
| IUPAC Name | 2-(4-methylsulfonylphenyl)-1,4-diazaspiro[4.4]nonan-3-one |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-20(18,19)11-6-4-10(5-7-11)12-13(17)16-14(15-12)8-2-3-9-14/h4-7,12,15H,2-3,8-9H2,1H3,(H,16,17) |
| Standard InChI Key | GZAVROHDOLBYBB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCCC3 |
Introduction
Chemical Structure and Identification
3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one features a complex heterocyclic structure built around a diazaspiro[4.4]nonane skeleton. The compound contains a methylsulfonyl group attached to a phenyl ring, which is further connected to the spiro ring system.
Chemical Identifiers
The compound can be uniquely identified through several standardized chemical identifiers, which are essential for database searching and compound verification.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1272755-86-8 |
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 294.369 g/mol |
| IUPAC Name | 2-(4-methylsulfonylphenyl)-1,4-diazaspiro[4.4]nonan-3-one |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-20(18,19)11-6-4-10(5-7-11)12-13(17)16-14(15-12)8-2-3-9-14/h4-7,12,15H,2-3,8-9H2,1H3,(H,16,17) |
| Standard InChIKey | GZAVROHDOLBYBB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCCC3 |
| PubChem Compound ID | 73553943 |
| MDL Number | MFCD18651743 |
The compound's structure can be represented by its structural formula, where the methylsulfonyl group (-SO2CH3) is attached to a phenyl ring, which connects to the diazaspiro system containing a lactam moiety.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one is crucial for its handling, storage, and potential applications in research settings.
Basic Physical Properties
The available data on this compound indicates it is a solid substance with specific storage requirements.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Storage Temperature | Ambient |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
These properties suggest the compound has reasonable stability at room temperature, facilitating its handling in laboratory settings .
Structural Features of Interest
The compound contains several functional groups that may contribute to its chemical reactivity and potential biological interactions:
-
Methylsulfonyl group (-SO2CH3): A strongly electron-withdrawing group that can participate in hydrogen bonding
-
Lactam functionality: The amide group within the diazaspiro system
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Spiro center: The junction point between the two ring systems, creating a rigid three-dimensional structure
These structural elements influence the compound's physical properties and potential interactions with biological targets.
| Supplier | Catalog Number | Package Information |
|---|---|---|
| Apollo Scientific | OR470234-5G | 5g package |
| Vulcan Chem | VC0163420 | For research use only |
The compound is typically supplied with specifications confirming its identity and purity, essential for research applications .
Structure-Activity Relationships
Compounds containing the diazaspiro[4.4] framework have been studied for their structure-activity relationships, though specific data for 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one is limited.
Insights from Related Compounds
Research on related spiro compounds has demonstrated that:
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The spiro scaffold can provide favorable lipophilic ligand efficiency
-
Specific substitution patterns influence binding to target proteins
-
The three-dimensional arrangement created by the spiro center contributes to the compound's interaction with biological targets
-
Modifications to the aromatic substituents can tune selectivity profiles
These insights suggest potential areas for investigation when studying the structure-activity relationships of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one.
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